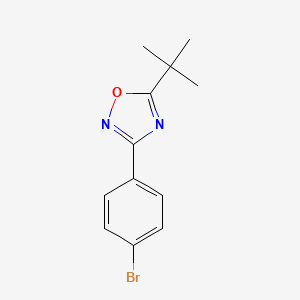

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole

描述

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole (CAS 676131-65-0) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at position 3 and a bulky tert-butyl group at position 3. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. The bromine atom at the para position of the phenyl ring enhances electronic interactions, while the tert-butyl group influences steric effects and solubility .

属性

IUPAC Name |

3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-10(15-16-11)8-4-6-9(13)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVWMOMVFJMHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429261 | |

| Record name | 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676131-65-0 | |

| Record name | 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Amidoxime + Carboxylic Acid/Ester Cyclization | 4-Bromobenzamidoxime + tert-butyl acid/ester | T3P, TEA, K2CO3, or catalysts | 80 °C, reflux, or microwave | 40–97% | High yields, versatile, scalable | Expensive reagents, purification challenges |

| Benzamide Oxime + Acid/Ester | 4-Bromobenzamide oxime + tert-butyl acid/ester | Similar to above | Heating with coupling agents | Moderate to high | Access to diverse derivatives | Requires activation, longer times |

| Nitrile Oxide + Nitrile Cycloaddition | 4-Bromobenzonitrile derivatives | Nitrile oxide generation reagents | Longer reaction times | Low to moderate | Alternative pathway | Low reactivity, regioselectivity issues |

| Microwave-Assisted Cyclization | Amidoximes + acids/esters | NH4F/Al2O3, MgO catalysts | Microwave, solvent-free | Up to 90% | Rapid, green, efficient | Requires microwave setup |

化学反应分析

Types of Reactions

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific examples for this compound are limited.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate in a solvent like toluene or ethanol.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.

科学研究应用

Medicinal Chemistry

Pharmacological Potential

The compound serves as a valuable scaffold for drug design, particularly in the development of new therapeutic agents. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, in vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate Cancer) | 0.67 |

| HCT-116 (Colon Cancer) | 0.80 |

| ACHN (Renal Cancer) | 0.87 |

These values suggest that 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole may serve as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The oxadiazole ring facilitates hydrogen bonding and non-covalent interactions that enhance binding affinity .

Materials Science

Optoelectronic Applications

The unique electronic properties of oxadiazoles make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's structure allows it to participate in charge transport processes essential for the functionality of these devices .

Liquid Crystalline Materials

In addition to OLED applications, this compound can be employed in the development of liquid crystalline materials and polymers, which are critical for various electronic applications .

Biological Research

Biological Activity

The compound has shown promise as a probe for studying biological processes at the molecular level. Its interaction with specific molecular targets can provide insights into enzyme inhibition and receptor modulation .

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant properties of oxadiazole derivatives. For example, compounds similar to this compound have been tested for their anti-inflammatory effects in vivo, showing comparable efficacy to standard drugs like Indomethacin .

Case Studies

-

Anticancer Activity Study

A study evaluated the anticancer activity of various oxadiazole derivatives against multiple cancer cell lines. The results indicated that certain modifications to the oxadiazole ring significantly enhanced anticancer potency . -

Synthesis and Biological Evaluation

Researchers synthesized a series of substituted oxadiazoles and tested their biological activity against human cancer cell lines. The findings revealed that compounds with halogen substituents exhibited enhanced activity compared to their counterparts without such modifications .

作用机制

The mechanism of action of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

相似化合物的比较

Anti-Inflammatory Activity

- Target Compound: Limited direct bioactivity data are available, but analogs like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole (anti-inflammatory: 59.5% inhibition at 20 mg/kg) highlight the importance of halogenated aryl groups .

- Comparison : Replacement of the tert-butyl group with electron-withdrawing substituents (e.g., 4-chlorophenyl) enhances anti-inflammatory activity, as seen in 1,3,4-oxadiazoles. However, bulky tert-butyl groups may reduce binding affinity to enzymatic targets like cyclooxygenase (COX) .

Anticancer and Cardiotoxicity Profiles

- Triaryl Oxadiazoles : Compounds like 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole exhibit potent anticancer activity but raise cardiotoxicity concerns due to apoptosis in cardiomyocytes .

- Comparison : The tert-butyl group in the target compound may mitigate cardiotoxicity by altering metabolic pathways or reducing off-target interactions, though experimental validation is needed.

Structural and Electronic Comparisons

Substituent Position and Planarity

- Target Compound : The 4-bromophenyl (position 3) and tert-butyl (position 5) groups create steric hindrance, reducing coplanarity between the oxadiazole core and aryl rings. This contrasts with 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole, where position-5 substituents enable tautomerization and fluorescence .

- Comparison : Substituents in position 5 (e.g., tert-butyl vs. methyl) significantly impact electronic properties and intermolecular interactions, as seen in 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 160377-57-1) .

Physicochemical Properties

Melting Points and Solubility

- Target Compound : Expected to have a lower melting point than 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (mp 169–170°C) due to the tert-butyl group’s disruption of crystal packing .

- Comparison : Smaller alkyl groups (e.g., methyl or propyl) in analogs like 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole (HC-6428) reduce solubility in polar solvents compared to tert-butyl derivatives .

Tabulated Comparison of Key Compounds

生物活性

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole (CAS 676131-65-0) is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃BrN₂O, with a molecular weight of 281.1 g/mol. The presence of the bromine atom and the tert-butyl group contributes to its unique chemical properties and biological activities.

Biological Activities

1. Anticancer Activity

Research has indicated that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to this compound can inhibit various cancer cell lines. For instance:

- A study reported that a related oxadiazole compound exhibited an IC₅₀ value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma and breast cancer cells .

| Cell Line | IC₅₀ (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 92.4 |

| Human Lung Adenocarcinoma (LXFA 629) | TBD |

| Human Melanoma (MEXF 462) | TBD |

2. Mechanisms of Action

The mechanisms through which oxadiazoles exert their anticancer effects include:

- Inhibition of Key Enzymes: Oxadiazole derivatives have been shown to inhibit enzymes such as histone deacetylases (HDAC), thymidylate synthase, and telomerase—key players in cancer cell proliferation .

- Induction of Apoptosis: Some studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells, enhancing their potential as therapeutic agents .

3. Antioxidant Properties

Research has also highlighted the antioxidant potential of oxadiazole compounds. A study indicated that certain derivatives exhibited antioxidant activity comparable to established antioxidants like butylated hydroxytoluene (BHT) .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer properties of various oxadiazole derivatives against several cancer cell lines:

- Compounds Tested: Various substituted oxadiazoles including those with bromine and tert-butyl groups.

- Findings: The compounds showed varying degrees of cytotoxicity with some exhibiting IC₅₀ values lower than standard chemotherapeutics like doxorubicin.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted to determine how modifications in the oxadiazole structure affect biological activity:

- Key Observations: The introduction of electron-withdrawing groups enhanced anticancer activity while steric hindrance from bulky groups like tert-butyl influenced solubility and bioavailability.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclocondensation or coupling reactions. For example, brominated aromatic precursors (e.g., 4-bromophenyl derivatives) are reacted with tert-butyl-substituted nitriles or amidoximes under reflux conditions in polar aprotic solvents like DMF. Intermediates are purified via column chromatography and characterized using H/C NMR to confirm regioselectivity and FT-IR to track functional groups (e.g., C=N stretching at ~1600 cm). Melting points and elemental analysis further validate purity .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, resolving bond angles and torsional strain in the oxadiazole ring. NMR (H/C) identifies substituent positions, while mass spectrometry (ESI-TOF) confirms molecular weight. For example, the bromophenyl group generates distinct splitting patterns in aromatic regions of NMR spectra, and crystallography reveals planar geometry deviations (e.g., dihedral angles between phenyl and oxadiazole rings) .

Advanced Research Questions

Q. How can computational methods (DFT/MD) predict the reactivity and stability of this compound in diverse environments?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations model solvent interactions, such as stability in DMSO or aqueous buffers. For instance, MD trajectories at 310 K (physiological temperature) can assess aggregation tendencies, while DFT-derived electrostatic potential maps identify regions prone to halogen bonding (e.g., bromine’s σ-hole interactions) .

Q. How should researchers design analogs of this compound for targeted applications (e.g., photovoltaics or enzyme inhibition)?

- Methodological Answer : Substituent engineering is key. Replacing the tert-butyl group with electron-withdrawing groups (e.g., -CF) enhances electron mobility for optoelectronic uses. For bioactivity, introducing heterocyclic moieties (e.g., triazoles or thiadiazoles) improves binding to enzymes like monoacylglycerol lipase. Retrosynthetic analysis guides feasible modifications, while docking studies (AutoDock Vina) predict binding affinities to targets like hMGL .

Q. What strategies resolve discrepancies between experimental data (e.g., NMR shifts) and computational predictions?

- Methodological Answer : Cross-validate using multiple techniques. If DFT-predicted H NMR shifts diverge from experimental data, check solvent effects (PCM models) or exchange-correlation functionals (e.g., B3LYP vs. M06-2X). For crystallographic mismatches, refine thermal parameters or check for disorder. Collaborative tools like the Cambridge Structural Database (CSD) benchmark structural outliers .

Q. How is the biological activity of this compound evaluated, and what mechanistic insights are critical?

- Methodological Answer : In vitro assays (e.g., MTT for cytotoxicity) screen activity, while SAR studies correlate substituents with potency. Mechanistically, probe interactions via fluorescence quenching (e.g., binding to serum albumin) or enzyme inhibition kinetics (Lineweaver-Burk plots). For example, bromine’s hydrophobic bulk may enhance binding to hydrophobic enzyme pockets, as seen in triazole-thione derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。